![molecular formula C7H7NO2S2 B13224031 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide](/img/structure/B13224031.png)
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno[3,4-b][1,4]dioxine derivative with a thiocarbonyl reagent under controlled temperature and solvent conditions . The reaction conditions often require an inert atmosphere and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbonitrile
- 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxylic acid
- 3,4-Ethylenedioxythiophene
Uniqueness
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the thiocarbonyl functionality .
Propriétés
Formule moléculaire |
C7H7NO2S2 |
|---|---|
Poids moléculaire |
201.3 g/mol |
Nom IUPAC |
2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbothioamide |
InChI |
InChI=1S/C7H7NO2S2/c8-7(11)6-5-4(3-12-6)9-1-2-10-5/h3H,1-2H2,(H2,8,11) |
Clé InChI |
DRATVQIGCSGVRC-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(SC=C2O1)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



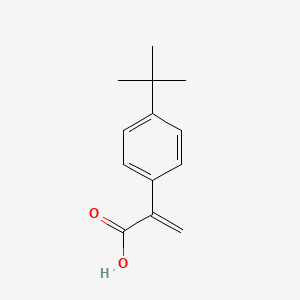
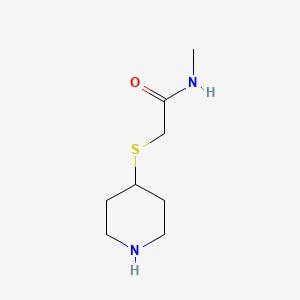

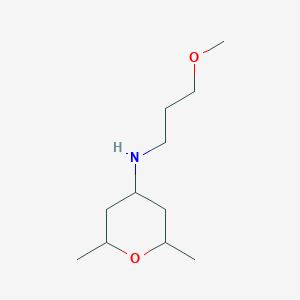
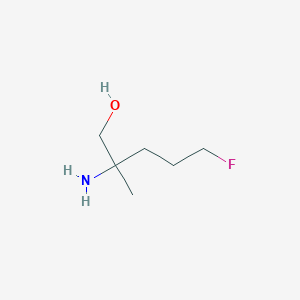
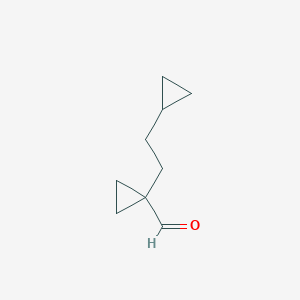



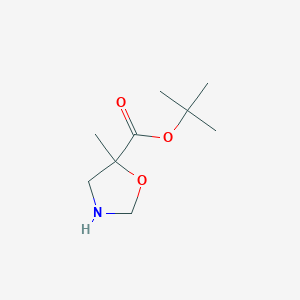
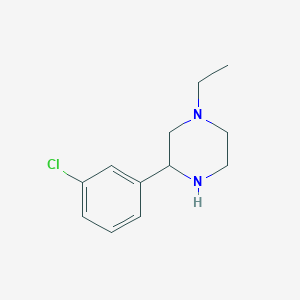
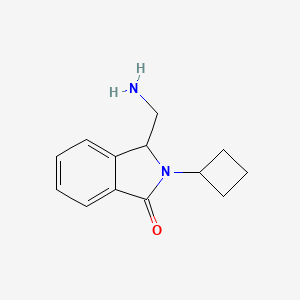
![2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13224044.png)
